molecular formula C16H32 B8430091 Hexadec-7-ene CAS No. 18899-19-9

Hexadec-7-ene

Cat. No. B8430091
CAS RN: 18899-19-9
M. Wt: 224.42 g/mol
InChI Key: JZPUSPPFVAJNGY-UHFFFAOYSA-N
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Patent
US04078013

Procedure details

7-Tetradecene and 9-octadecene were cross-metathesized employing a homogeneous modified catalyst. For the reaction, 1 mole 7-tetradecene and 1 mole 9-octadecene were combined in the reactor with 12.9 millimoles tungsten hexachloride. Pyridine (6.5 millimoles) was charged to the reactor followed by the addition of 12.9 millimoles tetrabutyl tin. The reaction was conducted at 90° C and after 30 minutes reaction, near equilibrium conversion of the olefins was obtained with high selectivity to the equilibrium mixture of 1 part 7-tetradecene, 1 part 9-octadecene and 2 parts 7-hexadecene. When the experiment was repeated in an identical manner but using an unmodified catalyst (12.9 millimoles tungsten hexachloride with 12.9 millimoles tetrabutyl tin) conversion of the olefins was significantly greater than the theoretical equilibrium conversion due to the lower selectivity of the reaction to the desired cross-methathesized products.
Quantity
12.9 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
6.5 mmol
Type
reactant
Reaction Step Five
Quantity
12.9 mmol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]=[CH:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].N1C=CC=CC=1.C([Sn](CCCC)(CCCC)CCCC)CCC>[W](Cl)(Cl)(Cl)(Cl)(Cl)Cl>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]=[CH:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH:21]=[CH:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30]

Inputs

Step One
Name
Quantity
12.9 mmol
Type
catalyst
Smiles
[W](Cl)(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC=CCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCC=CCCCCCCCC
Step Four
Name
Quantity
1 mol
Type
reactant
Smiles
CCCCCCC=CCCCCCC
Name
Quantity
1 mol
Type
reactant
Smiles
CCCCCCCCC=CCCCCCCCC
Step Five
Name
Quantity
6.5 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
12.9 mmol
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
CCCCCCC=CCCCCCC
Name
Type
product
Smiles
CCCCCCCCC=CCCCCCCCC
Name
Type
product
Smiles
CCCCCCC=CCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.